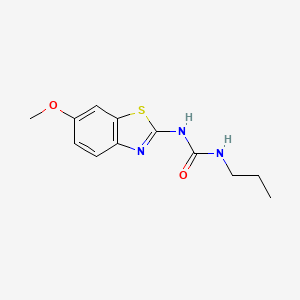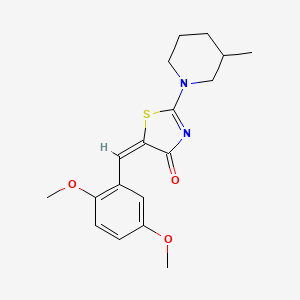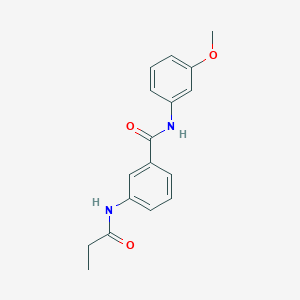
N-(3,4-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as F13714, is a chemical compound that has been widely studied for its potential use in treating various medical conditions. This compound belongs to the class of phenethylamines and has been found to exhibit a range of pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(3,4-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied for its potential use in treating various medical conditions, including depression, anxiety, and schizophrenia. It has been found to exhibit a range of pharmacological properties, including serotonin and dopamine reuptake inhibition, as well as alpha-2 adrenergic receptor antagonism. These properties make it a promising candidate for the development of new antidepressant and antipsychotic drugs.
Wirkmechanismus
The exact mechanism of action of N-(3,4-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. It has been found to inhibit the reuptake of serotonin and dopamine, which are two important neurotransmitters involved in mood regulation. Additionally, this compound has been found to antagonize alpha-2 adrenergic receptors, which are also involved in regulating mood and anxiety.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including increased levels of serotonin and dopamine in the brain. It has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(3,4-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is its well-characterized pharmacological profile. It has been extensively studied in vitro and in vivo, and its effects on various neurotransmitter systems are well understood. Additionally, this compound has been found to have a relatively low toxicity profile, which makes it a promising candidate for further development.
One limitation of using this compound in lab experiments is that it is a relatively complex compound to synthesize. This can make it difficult to obtain in large quantities, which can limit its use in certain types of experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3,4-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One direction is the development of new antidepressant and antipsychotic drugs based on the pharmacological profile of this compound. Another direction is the study of this compound in combination with other drugs to determine whether it can enhance their efficacy. Finally, further research is needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in clinical settings.
Synthesemethoden
The synthesis of N-(3,4-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves a multi-step process that begins with the reaction of 3,4-diethoxybenzaldehyde with nitromethane to form 3,4-diethoxyphenyl-2-nitropropene. This intermediate is then reduced with sodium borohydride to yield 3,4-diethoxyphenyl-2-nitropropane. The next step involves the reaction of 3,4-diethoxyphenyl-2-nitropropane with morpholine in the presence of potassium carbonate to form N-(3,4-diethoxybenzyl)-3-(4-morpholinyl)-1-propanamine. Finally, this compound is converted into its dihydrochloride salt form by treatment with hydrochloric acid.
Eigenschaften
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3.2ClH/c1-3-22-17-7-6-16(14-18(17)23-4-2)15-19-8-5-9-20-10-12-21-13-11-20;;/h6-7,14,19H,3-5,8-13,15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQBSQJDBPCRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCCN2CCOCC2)OCC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-chloro-6-fluorobenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5426879.png)

![N-(3-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5426894.png)



![4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5426922.png)
![[4-(3-methoxyphenyl)-2-pyrimidinyl]cyanamide](/img/structure/B5426927.png)

![3-(allylthio)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5426953.png)

![6-methyl-2-{[3-(4-propoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5426985.png)
![N'-[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B5426989.png)
![N-{3-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5427000.png)